2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-phenyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-15-20(22(29)26-17-9-3-2-4-10-17)21(16-8-7-13-24-14-16)28-19-12-6-5-11-18(19)27-23(28)25-15/h2-14,21H,1H3,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXRXZHOBSBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a benzimidazole precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in an organic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be contextualized by comparing it to analogs with variations in substituents and core structures. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrimido[1,2-a]Benzimidazole Derivatives
Key Differences in Substituent Effects
- Pyridin-3-yl vs.
- Carboxamide vs. Ester : The N-phenyl carboxamide moiety increases hydrogen-bonding capacity and metabolic stability relative to ester derivatives, which may hydrolyze rapidly in vivo .
- Fluorophenyl vs. Trimethoxyphenyl : Fluorine substitution (in 4-(3-fluorophenyl)-N,2-dimethyl analog) introduces electronegativity, whereas trimethoxyphenyl groups (in Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl) analog) boost lipophilicity, affecting membrane permeability .
Research Findings and Implications
Pharmacokinetic Considerations
- Solubility : The pyridin-3-yl group may reduce aqueous solubility compared to polar substituents like nitrophenyl, necessitating formulation strategies .
- Bioavailability : The carboxamide group’s stability suggests oral bioavailability advantages over ester analogs, which require enzymatic activation .
Biological Activity
The compound 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 277.32 g/mol . The structure includes a pyrimidine and benzimidazole moiety, which are known to exhibit various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including carbonic anhydrase and cyclooxygenase, which are vital in inflammatory and cancer pathways .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines .
- Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating infections .
Biological Activity Data
Here is a summary table of the biological activities reported for similar compounds within the same class:
| Activity Type | Compound Example | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antitumor | 2-methyl-N-phenyl... | 6.26 (HCC827) | |
| Antimicrobial | Pyrazolyl-Ureas | 250 (MIC) | |
| Inhibition of COX-2 | Various Urea Derivatives | 0.013 - 0.067 |
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of related benzimidazole derivatives on lung cancer cell lines (HCC827 and NCI-H358). The results indicated that these compounds significantly inhibited cell growth with IC50 values ranging from 6.26 μM to 6.48 μM , demonstrating their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Research on pyrazolyl derivatives showed their capability as inhibitors of human carbonic anhydrase II (hCA II). These compounds displayed varying degrees of inhibition, suggesting that the structural features play a crucial role in binding affinity and efficacy .
Q & A
Q. What are the established synthetic routes for 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step pathways involving 2-aminobenzimidazole and pyridinyl-substituted carbonyl precursors. Key optimizations include solvent selection (e.g., dimethylformamide), microwave irradiation to enhance reaction efficiency (yields up to 85%), and catalyst screening (e.g., acid/base catalysts for cyclization steps). Temperature (80–120°C) and reaction time (4–12 hours) are critical variables . For analogs, recrystallization in ethanol or acetonitrile improves purity (>95%) .
Q. What spectroscopic and computational methods are recommended for structural characterization?
Use X-ray crystallography to resolve the fused bicyclic core and substituent orientations (e.g., dihedral angles between pyridinyl and benzimidazole rings). Complement with NMR (¹H/¹³C) to confirm proton environments and HRMS for molecular weight validation. DFT calculations (B3LYP/6-31G*) model electronic properties and predict reactive sites .
Q. How should preliminary biological activity screening be designed for this compound?
Prioritize in vitro assays targeting enzymes/receptors linked to anti-cancer (e.g., kinase inhibition), anti-inflammatory (COX-2), or antimicrobial activity. Use dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity). Include solubility assessments (DMSO/PBS) to confirm bioavailable concentrations .
Advanced Research Questions
Q. How can substituent effects on the pyridinyl and phenyl groups be systematically studied to enhance bioactivity?
Conduct a structure-activity relationship (SAR) study by synthesizing derivatives with electron-withdrawing/donating groups (e.g., nitro, methoxy) at the pyridinyl 3-position or phenyl para-position. Compare IC₅₀ values in kinase inhibition assays. For example, nitro groups may enhance π-π stacking with hydrophobic enzyme pockets, while methoxy groups improve solubility .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data?
If inconsistent activity arises (e.g., variable cytotoxicity across cell lines), perform orthogonal assays (e.g., apoptosis vs. proliferation markers) and validate target engagement via surface plasmon resonance (SPR). Use molecular dynamics simulations to assess binding stability (RMSD <2 Å) and identify off-target interactions .
Q. How can reaction pathways and intermediates be elucidated to improve synthetic scalability?
Employ HPLC-MS to track intermediates in real-time and identify bottlenecks (e.g., slow cyclization steps). Optimize via Design of Experiments (DoE), varying solvent polarity, temperature, and catalyst loading. For example, a central composite design (CCD) reduced reaction steps from 5 to 3 while maintaining >90% yield in related compounds .
Q. What crystallographic and thermodynamic data are critical for formulation studies?
Determine melting point (mp 220–250°C, DSC), logP (2.5–3.5, shake-flask method), and polymorph stability (via XRPD). Co-crystallization with excipients (e.g., PEG) improves solubility. Hydration/dehydration studies (TGA) ensure storage stability .
Methodological Guidance
- For SAR Studies : Use fragment-based drug design (FBDD) to prioritize substituents. Combine Free-Wilson analysis with machine learning (e.g., Random Forest) to predict activity cliffs .
- For Data Contradictions : Apply Bayesian statistical models to weigh assay variability and biological replicates. Cross-validate with gene expression profiling (RNA-seq) to confirm mechanism .
- For Process Optimization : Implement flow chemistry for hazardous steps (e.g., nitro reductions) and green chemistry metrics (E-factor <10) to minimize waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
